2-(Diethylamino)ethyl benzoate
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Overview
Description
2-(Diethylamino)ethyl benzoate is an organic compound that belongs to the class of esters. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of other chemicals and its use in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(diethylamino)ethyl ester typically involves the esterification of benzoic acid with diethylaminoethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the carboxyl group of benzoic acid and the hydroxyl group of diethylaminoethanol .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(diethylamino)ethyl ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure high yield and purity of the product. The use of immobilized liquid acids or faintly acidic metal salts as catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and diethylaminoethanol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.
Major Products
Hydrolysis: Produces benzoic acid and diethylaminoethanol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(Diethylamino)ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug formulations and as a local anesthetic.
Industry: Utilized in the production of plasticizers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and diethylaminoethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form ester bonds and undergo hydrolysis under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Procaine: An ester of benzoic acid and diethylaminoethanol, used as a local anesthetic.
Propoxycaine: Another ester with similar anesthetic properties.
Proparacaine: Used in ophthalmology as a local anesthetic.
Uniqueness
2-(Diethylamino)ethyl benzoate is unique due to its specific ester structure and the presence of the diethylamino group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
2572-39-6 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(diethylamino)ethyl benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
GEVPHAFTDXTZHY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1 |
2572-39-6 | |
Origin of Product |
United States |
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